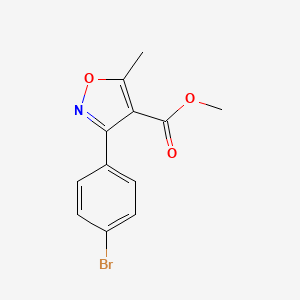

Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

Description

Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate is a brominated isoxazole derivative with the molecular formula C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol . The compound features a 4-bromophenyl group at position 3, a methyl group at position 5, and a methyl ester at position 4 of the isoxazole ring. It is sparingly soluble in chloroform, methanol, and DMSO, making it suitable for organic synthesis and pharmaceutical intermediate applications .

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(14-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCZPGONBYQVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Green Synthesis

Microwave irradiation has been used to accelerate the cycloaddition reaction, reducing reaction times and improving yields. This approach avoids the use of heavy metal catalysts and toxic solvents, aligning with green chemistry principles. For instance, aryl aldehydes can be converted to oximes, which are then transformed into nitrile oxides and reacted with alkynes under microwave conditions to yield substituted isoxazoles.

Industrial Continuous Flow Synthesis

Industrial scale synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, residence time, and reagent mixing. This enhances the reproducibility, yield, and purity of this compound, making it suitable for pharmaceutical development.

Comparative Analysis of Preparation Methods

| Methodology | Advantages | Disadvantages | Yield Range | Environmental Impact |

|---|---|---|---|---|

| Metal-catalyzed (Cu, Ru, Pd) | High selectivity, well-studied mechanisms | Metal toxicity, cost, catalyst removal | Moderate to High | Moderate to High |

| Metal-free (Microwave, Solid-phase) | Eco-friendly, fast reactions, no metal contamination | Requires specialized equipment | Moderate to High | Low |

| Continuous flow synthesis | Scalable, reproducible, efficient | Requires investment in flow technology | High | Moderate (depends on solvents) |

Research Highlights and Notes

- Metal-free synthetic routes are increasingly preferred for isoxazole derivatives due to reduced toxicity and environmental impact.

- Microwave-assisted synthesis provides rapid and efficient access to this compound with good yields.

- Solid-phase synthesis techniques allow for diversity-oriented synthesis, facilitating the generation of compound libraries for biological screening.

- Industrial continuous flow methods improve scalability and product consistency, essential for pharmaceutical applications.

- The bromine atom on the phenyl ring plays a crucial role in the compound's biological activity, necessitating careful preservation during synthesis.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Reaction Conditions

| Reagent | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|

| Lithium hydroxide | MeOH:H₂O (5:1 v/v) | 60°C | 1 hour | 58% |

Mechanism : Base-mediated nucleophilic attack on the ester carbonyl, followed by elimination of methanol and acid workup.

Application : The product, 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid, serves as a precursor for amide bond formation in drug candidates .

Nucleophilic Aromatic Substitution (SNAr)

The para-bromine substituent on the phenyl ring participates in SNAr reactions under catalytic or activating conditions.

Example Reaction :

Bromine → Amine Substitution

| Reagent | Catalyst | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Ammonia (NH₃) | CuI/Pd(dppf)Cl₂ | DMF | 100°C | Phenylamine derivative |

Key Factors :

-

Electron-withdrawing isoxazole ring activates the bromophenyl group for substitution.

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Isoxazole Ring Reactivity

The isoxazole core exhibits limited aromatic stability, enabling ring-opening or functionalization under specific conditions.

Oxidation :

-

Strong oxidizing agents (e.g., KMnO₄) convert the methyl group at position 5 to a carboxylic acid.

Reduction : -

Catalytic hydrogenation (H₂/Pd-C) may partially reduce the isoxazole ring, though this is less common due to ring stability.

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-coupling, enabling C–C bond formation.

Suzuki Coupling :

| Reagent | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biphenyl-substituted isoxazole |

Conditions :

-

Conducted in THF/H₂O at 80°C.

-

Yields depend on steric and electronic effects of the boronic acid.

Functional Group Interconversion

Ester Reduction :

Scientific Research Applications

Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound with applications in scientific research, particularly in medicinal chemistry. It serves as a building block for synthesizing potential pharmaceutical agents, including anti-inflammatory drugs .

As a Building Block in Pharmaceutical Synthesis

- Medicinal Chemistry Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is utilized as a building block in the synthesis of potential pharmaceutical agents.

- Anti-inflammatory Agents Isoxazole derivatives, including this compound, are useful as anti-inflammatory, analgesic, and antipyretic agents .

Chemical Reactions

Methyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate can undergo several chemical reactions, which enable its use in synthesizing various derivatives:

- Substitution Reactions The bromine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

- Oxidation and Reduction The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

- Nucleophilic Substitution Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

- Oxidation Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

- Reduction Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways . The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of isoxazole carboxylates. Key structural analogs include:

Substituent Effects

Bromine vs. Methoxy Groups: The 4-bromophenyl group in the target compound is electron-withdrawing, increasing electrophilicity and facilitating nucleophilic aromatic substitution or Suzuki-Miyaura couplings . In contrast, the 4-methoxyphenyl analog (C₁₂H₁₁NO₄) has an electron-donating methoxy group, which stabilizes the ring but reduces reactivity toward electrophiles .

Ester vs. Carboxylic Acid: The methyl ester in the target compound improves solubility in organic solvents compared to the carboxylic acid form, which is more polar and prone to hydrogen bonding . Ethyl esters (e.g., C₁₃H₁₂BrNO₃) exhibit even lower solubility in aqueous media due to increased hydrophobicity .

Crystallographic and Physicochemical Data

- The methyl ester’s crystal structure is stabilized by C-H···O interactions, as seen in related isoxazole carboxylates .

- Ethyl esters exhibit higher melting points (e.g., 102–105°C for 4-bromophenyl methyl sulfone analogs) due to stronger van der Waals forces .

Key Research Findings

Reactivity Hierarchy : Brominated isoxazoles undergo faster cross-coupling than methoxy-substituted analogs due to the bromine’s leaving group ability .

Solubility Trends : Methyl esters > Ethyl esters > Carboxylic acids in organic solvents, but reverse in polar solvents like water .

Biological Relevance : Carboxamide derivatives exhibit enhanced bioactivity compared to esters, likely due to improved hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted isoxazole precursors. For example, analogous compounds (e.g., ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate) are synthesized via triazine-mediated coupling reactions using trichlorotriazine and arylphenols under basic conditions . Optimization includes temperature control (0–5°C for initial steps, room temperature for cyclization) and stoichiometric adjustments of bromophenyl derivatives to minimize side products. Yield improvements (70–85%) are achieved via iterative recrystallization in ethanol/water mixtures .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry (e.g., isoxazole C-H at δ 6.2–6.5 ppm, methyl groups at δ 2.1–2.4 ppm).

- XRD : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C-Br: ~1.89 Å, C=O: ~1.21 Å) and torsion angles. Use SHELX-2018 for refinement and ORTEP-3 for visualization .

- Validation : Check for ADPs (anisotropic displacement parameters) and R-factor convergence (<5%) using PLATON .

Q. How are crystallographic parameters (e.g., space group, unit cell dimensions) determined, and what do they reveal about molecular packing?

- Methodological Answer : SC-XRD data (e.g., monoclinic space group, Z = 4) reveal intermolecular interactions. For the related compound 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, hydrogen bonding (O–H···O: 2.68 Å) stabilizes dimeric packing . Use Mercury 4.3.1 to analyze π-π stacking (3.8–4.2 Å) and graph-set notation (e.g., motifs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., disorder, twinning) during refinement?

- Methodological Answer : For disordered bromophenyl groups, apply PART instructions in SHELXL to split occupancy . Twinned data (e.g., pseudo-merohedral twins) require HKLF 5 format and BASF parameter optimization. Cross-validate with Rint (<0.05) and CC1/2 (>0.8) metrics . Example: A 2023 study resolved Br-atom disorder using restraints (DELU 0.02) and ISOR commands .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice, and how can they be computationally predicted?

- Methodological Answer : Hydrogen bonds (e.g., C=O···H–C) and halogen interactions (C–Br···π) contribute to lattice energy. Use CrystalExplorer 21.5 to calculate Hirshfeld surfaces (dnorm maps) and quantify interaction percentages (e.g., H···H: 35%, Br···H: 12%) . For predictive modeling, DFT (B3LYP/6-311++G**) optimizes geometries, while CE-B3LYP estimates interaction energies (−15 to −25 kJ/mol) .

Q. How can advanced software (SHELX, ORTEP) improve the accuracy of structural models and publication readiness?

- Methodological Answer :

- SHELXL : Refine anisotropic thermal parameters with L.S. 10 and minimize R1 via 30 cycles. Use TWIN/BASF for twinned crystals .

- ORTEP-3 : Generate publication-quality thermal ellipsoid plots (50% probability level) and annotate bond distances/angles .

- Validation : Run CheckCIF to flag outliers (e.g., ALERTS for missed symmetry or solvent masking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.